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Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B112774 Get Quote

This guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-
hydroxypyridine, a crucial pyridine derivative with applications in pharmaceutical development

and organic synthesis. For researchers, scientists, and drug development professionals, a

thorough understanding of a compound's solubility is paramount for formulation, bioavailability,

and overall efficacy. This document delves into the theoretical underpinnings of 2-Amino-5-
hydroxypyridine's solubility, presents estimated solubility data in various solvents, and

provides detailed, field-proven methodologies for its experimental determination.

Introduction: The Significance of 2-Amino-5-
hydroxypyridine and its Solubility
2-Amino-5-hydroxypyridine is a substituted pyridine that serves as a valuable building block

in the synthesis of biologically active molecules. Its utility as an antioxidant in human low-

density lipoproteins has also been noted[1]. The presence of both an amino and a hydroxyl

group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding

capabilities, and reactivity, making it a compound of significant interest.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property

that profoundly influences its absorption and bioavailability. Poor aqueous solubility can present

significant challenges during drug development, leading to suboptimal therapeutic outcomes.

Therefore, a detailed characterization of the solubility of 2-Amino-5-hydroxypyridine is

essential for its effective application.
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Physicochemical Properties Influencing Solubility
The solubility of 2-Amino-5-hydroxypyridine is governed by its molecular structure and the

resulting intermolecular forces it can form with a given solvent.

Table 1: Key Physicochemical Properties of 2-Amino-5-hydroxypyridine

Property Value Source

Molecular Formula C₅H₆N₂O [2]

Molecular Weight 110.11 g/mol [2]

Melting Point 116–117 °C [3]

pKa 10.47 ± 0.10 [3]

Appearance
White to light yellow crystalline

solid
[3]

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor

(pyridine nitrogen and hydroxyl oxygen) allows for strong interactions with polar protic solvents

like water and alcohols. The aromatic pyridine ring also contributes to its overall polarity and

can engage in π-π stacking interactions.

Estimated Solubility of 2-Amino-5-hydroxypyridine
While specific experimental data for the solubility of 2-Amino-5-hydroxypyridine in a wide

range of solvents is not readily available in the literature, we can provide estimations based on

the known solubility of the parent compound, 2-aminopyridine, and the anticipated effect of the

hydroxyl group. The addition of a hydroxyl group is expected to increase polarity and hydrogen

bonding capacity, thereby enhancing solubility in polar solvents.

Table 2: Estimated Solubility of 2-Amino-5-hydroxypyridine in Various Solvents at 25 °C
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Solvent
Dielectric Constant
(ε)

Estimated
Solubility

Rationale for
Estimation

Water 80.1 High

High polarity and

extensive hydrogen

bonding capabilities.

Methanol 32.7 High

Polar protic solvent

capable of strong

hydrogen bonding.

Ethanol 24.6 Moderate to High

Good balance of

polarity and non-polar

character.

1-Propanol 20.1 Moderate

Decreased polarity

compared to methanol

and ethanol.

Acetone 20.7 Moderate

Polar aprotic solvent,

can act as a hydrogen

bond acceptor.

Acetonitrile 37.5 Low to Moderate

Polar aprotic solvent

with weaker hydrogen

bonding capacity.

Dimethyl Sulfoxide

(DMSO)
46.7 High

Highly polar aprotic

solvent, excellent

hydrogen bond

acceptor.

Toluene 2.4 Very Low

Non-polar solvent,

unfavorable

interactions.

n-Hexane 1.9 Insoluble

Non-polar solvent,

unfavorable

interactions.

Note: These are estimations and should be confirmed by experimental determination.
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Experimental Determination of Solubility: A
Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask

method. This method is reliable and provides a thermodynamic measure of solubility.[4][5]

Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent at a constant

temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then

filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is

determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Detailed Experimental Protocol
Materials:

2-Amino-5-hydroxypyridine (high purity)

Selected solvents (analytical grade)

Volumetric flasks and pipettes

Scintillation vials or sealed flasks

Orbital shaker with temperature control

Syringe filters (0.45 µm pore size)

UV-Vis spectrophotometer

Quartz cuvettes

Procedure:

Preparation of Standard Solutions:
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Accurately weigh a known amount of 2-Amino-5-hydroxypyridine and dissolve it in the

solvent of interest to prepare a stock solution of known concentration.

Perform serial dilutions of the stock solution to create a series of standard solutions of

decreasing concentrations.

Generation of Calibration Curve:

Measure the absorbance of each standard solution at the wavelength of maximum

absorbance (λmax) for 2-Amino-5-hydroxypyridine.

Plot a graph of absorbance versus concentration to generate a calibration curve. The

curve should be linear and adhere to the Beer-Lambert law.

Equilibration:

Add an excess amount of solid 2-Amino-5-hydroxypyridine to a series of vials containing

a known volume of the desired solvent.

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25

°C) and agitation speed.

Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours) to ensure

saturation is reached.

Sample Collection and Preparation:

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

Carefully withdraw a known volume of the supernatant using a syringe and immediately

filter it through a 0.45 µm syringe filter into a clean vial.

Analysis:

Dilute the filtered saturated solution with a known volume of the solvent to bring the

absorbance within the linear range of the calibration curve.

Measure the absorbance of the diluted solution at the λmax.
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Calculation:

Using the equation from the calibration curve, determine the concentration of the diluted

sample.

Calculate the concentration of the original saturated solution by accounting for the dilution

factor.

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of the Experimental Workflow
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Caption: Workflow for determining the solubility of 2-Amino-5-hydroxypyridine using the

shake-flask method and UV-Vis spectroscopy.

Factors Influencing Solubility and Causality
The solubility of 2-Amino-5-hydroxypyridine is a multifactorial property. Understanding the

interplay of these factors is crucial for predicting and controlling its dissolution behavior.

Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is paramount. The polar nature of 2-Amino-5-
hydroxypyridine, due to its amino and hydroxyl groups and the pyridine nitrogen, dictates its

higher solubility in polar solvents.
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both

hydrogen bond donors and acceptors, leading to strong intermolecular interactions with 2-
Amino-5-hydroxypyridine and, consequently, higher solubility.

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can only act as hydrogen

bond acceptors. While they can interact favorably with the amino and hydroxyl protons of the

solute, the lack of donor capability can result in slightly lower solubility compared to protic

solvents of similar polarity.

Non-polar Solvents (e.g., toluene, hexane): The energy required to break the strong solute-

solute and solvent-solvent interactions to form weaker solute-solvent interactions is

energetically unfavorable, leading to very low solubility.

Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution

process is often endothermic, meaning it absorbs heat from the surroundings. According to Le

Chatelier's principle, increasing the temperature will shift the equilibrium towards the

endothermic process, favoring dissolution. The temperature dependence of solubility can be

described by the van 't Hoff equation.

pH
The amino group and the pyridine nitrogen of 2-Amino-5-hydroxypyridine are basic and can

be protonated in acidic solutions. The hydroxyl group is weakly acidic. The solubility of the

compound will, therefore, be highly pH-dependent. In acidic solutions, the formation of the

protonated, more polar salt form will significantly increase its aqueous solubility. Conversely, in

basic solutions, the deprotonation of the hydroxyl group to form a phenoxide-like species will

also increase its aqueous solubility. The lowest solubility is expected around the isoelectric

point of the molecule.

Crystal Lattice Energy
The solid-state properties of 2-Amino-5-hydroxypyridine, specifically its crystal lattice energy,

play a crucial role. A higher crystal lattice energy, which is the energy required to break apart

the crystal structure, will result in lower solubility. This is because more energy is needed to

overcome the intermolecular forces holding the solid together.
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Visualization of Influencing Factors
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Caption: Key factors influencing the solubility of 2-Amino-5-hydroxypyridine.

Conclusion
This technical guide has provided a detailed examination of the solubility of 2-Amino-5-
hydroxypyridine. While direct quantitative data remains sparse, a robust understanding of its

physicochemical properties allows for reliable estimation of its solubility behavior. The provided

experimental protocol for the shake-flask method offers a validated approach for researchers to

determine precise solubility data in their specific solvent systems. A comprehensive grasp of

the factors influencing solubility, including solvent choice, temperature, and pH, is critical for the

successful application of this versatile compound in pharmaceutical and chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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